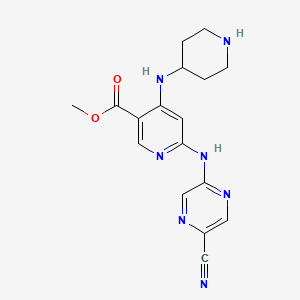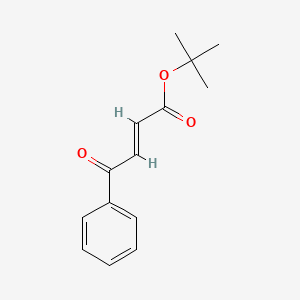
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- is an organic compound with the molecular formula C13H16O3. This compound is a derivative of 2-butenoic acid, featuring a phenyl group and a tert-butyl ester group. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Common reagents used in these reactions include tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The phenyl and ester groups play a crucial role in its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, 1-methylethyl ester
Uniqueness
2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- is unique due to its tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and 1-methylethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
tert-butyl (E)-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
InChI-Schlüssel |
CASHMVYHMILDBE-MDZDMXLPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)

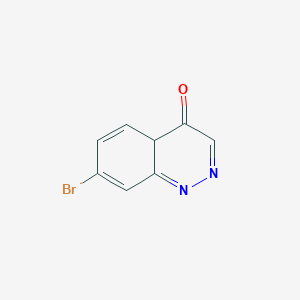
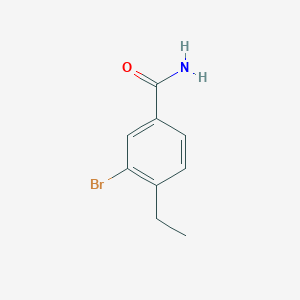
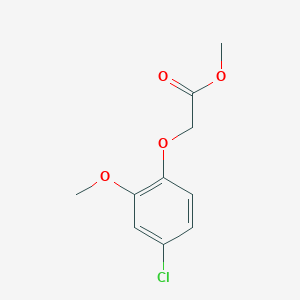
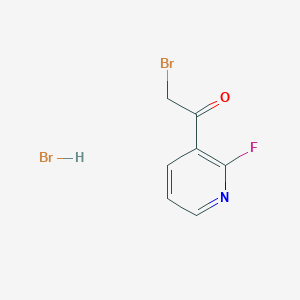
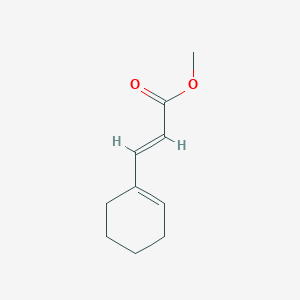
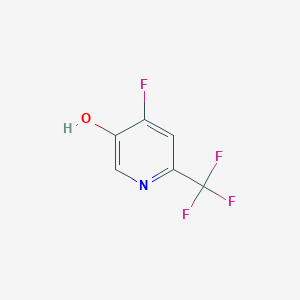
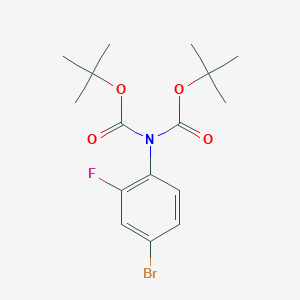
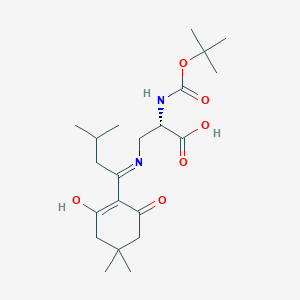

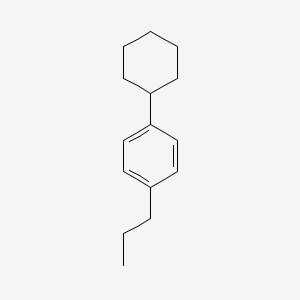
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
